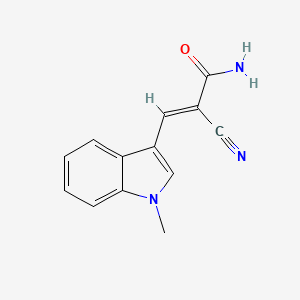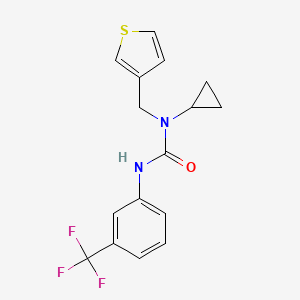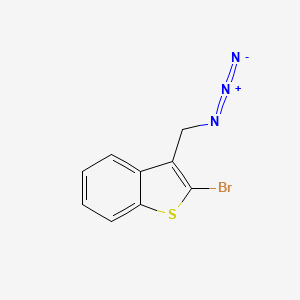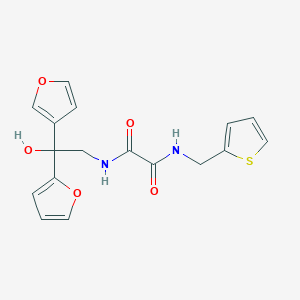
(2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
科学的研究の応用
(2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of (2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] FabI . This enzyme plays a crucial role in the fatty acid synthesis pathway in bacteria, making it an attractive target for antibacterial drug development .
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to a halt in the fatty acid synthesis pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . By inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH] FabI, the compound prevents the synthesis of fatty acids, which are essential components of the bacterial cell membrane . This disruption in the fatty acid synthesis pathway leads to the death of the bacteria .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of a compound greatly influence its bioavailability and efficacy
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . By disrupting the fatty acid synthesis pathway, the compound prevents the bacteria from producing essential components of their cell membrane . This leads to the death of the bacteria, thereby exhibiting antibacterial activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide typically involves the reaction of 1-methyl-1H-indole-3-carbaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of the indole derivative reacts with the active methylene group of cyanoacetamide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include ethanol or methanol, and bases like piperidine or pyridine are often employed as catalysts.
化学反応の分析
Types of Reactions
(2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
類似化合物との比較
Similar Compounds
(2E)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide: Similar structure but lacks the methyl group on the indole ring.
(2E)-2-cyano-3-(1-methyl-1H-indol-2-yl)prop-2-enamide: Similar structure but the cyano group is attached to a different position on the indole ring.
Uniqueness
The presence of the methyl group on the indole ring in (2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide can influence its chemical reactivity and biological activity, making it unique compared to its analogs. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.
特性
IUPAC Name |
(E)-2-cyano-3-(1-methylindol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-16-8-10(6-9(7-14)13(15)17)11-4-2-3-5-12(11)16/h2-6,8H,1H3,(H2,15,17)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYVLFHACJJYFY-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2991962.png)
![2-({1-[3-(diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2991963.png)
![Ethyl 2,3,4,5-tetrahydro-3aH-cyclopenta[b]furan-3a-carboxylate](/img/structure/B2991964.png)
![N-(2-chlorobenzyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2991969.png)

![1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2991972.png)

amine hydrobromide](/img/no-structure.png)


![3,7-Dibenzyl-10-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane](/img/structure/B2991978.png)
![Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2991979.png)


